molecular formula C22H23ClN2OS B2767014 1-(10H-phenothiazin-10-yl)-3-(p-tolylamino)propan-2-ol hydrochloride CAS No. 473704-53-9

1-(10H-phenothiazin-10-yl)-3-(p-tolylamino)propan-2-ol hydrochloride

Cat. No.: B2767014
CAS No.: 473704-53-9
M. Wt: 398.95
InChI Key: LUYQRXGPUZRLFE-UHFFFAOYSA-N
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Description

1-(10H-phenothiazin-10-yl)-3-(p-tolylamino)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, particularly in the field of antipsychotic and antiemetic medications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(10H-phenothiazin-10-yl)-3-(p-tolylamino)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.

    Substitution Reaction: The phenothiazine core is then subjected to a substitution reaction with 3-chloropropanol in the presence of a base such as sodium hydroxide to introduce the propanol side chain.

    Amination: The resulting intermediate is reacted with p-toluidine under acidic conditions to form the final product.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(10H-phenothiazin-10-yl)-3-(p-tolylamino)propan-2-ol hydrochloride undergoes several types of chemical reactions:

    Oxidation: The phenothiazine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products:

    Oxidation Products: Phenothiazine sulfoxides, phenothiazine sulfones.

    Reduction Products: Corresponding amines.

    Substitution Products: Nitro-phenothiazines, halogenated phenothiazines.

Scientific Research Applications

1-(10H-phenothiazin-10-yl)-3-(p-tolylamino)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its antipsychotic and antiemetic properties, similar to other phenothiazine derivatives.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 1-(10H-phenothiazin-10-yl)-3-(p-tolylamino)propan-2-ol hydrochloride involves interaction with various molecular targets:

    Dopamine Receptors: It acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.

    Serotonin Receptors: It may also interact with serotonin receptors, contributing to its therapeutic profile.

    Pathways Involved: The compound modulates neurotransmitter pathways, affecting mood, perception, and behavior.

Comparison with Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Known for its antiemetic and antihistamine effects.

    Thioridazine: Used in the treatment of schizophrenia.

Properties

IUPAC Name

1-(4-methylanilino)-3-phenothiazin-10-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS.ClH/c1-16-10-12-17(13-11-16)23-14-18(25)15-24-19-6-2-4-8-21(19)26-22-9-5-3-7-20(22)24;/h2-13,18,23,25H,14-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYQRXGPUZRLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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